Cas no 124857-59-6 (Benzoic acid,4-hydroxy-,2-[3,10-dihydro-4,9-dihydroxy-12-[2-[[(4-hydroxyphenoxy)carbonyl]oxy]propyl]-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethylester (9CI))
124857-59-6 structure
Product Name:Benzoic acid,4-hydroxy-,2-[3,10-dihydro-4,9-dihydroxy-12-[2-[[(4-hydroxyphenoxy)carbonyl]oxy]propyl]-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethylester (9CI)
CAS-Nr.:124857-59-6
MF:C44H38O14
MW:790.764133930206
CID:190237
PubChem ID:130284
Update Time:2025-04-19
Benzoic acid,4-hydroxy-,2-[3,10-dihydro-4,9-dihydroxy-12-[2-[[(4-hydroxyphenoxy)carbonyl]oxy]propyl]-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethylester (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzoic acid,4-hydroxy-,2-[3,10-dihydro-4,9-dihydroxy-12-[2-[[(4-hydroxyphenoxy)carbonyl]oxy]propyl]-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethylester (9CI)
- 1-[3,10-dihydroxy-12-[2-(4-hydroxybenzoyl)oxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl 4-hydroxybenzoate
- Benzoic acid,4-hydroxy-,2-[3,10-dihydro-4,9-dihydroxy-12-[2-[[(4-hydroxyphenoxy)carbonyl]oxy]propyl]-2,6,7,11-tetramethoxy-3,
- calphostin I
- (3,10-dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylene-1,12-diyl)dipropane-1,2-diyl bis(4-hydroxybenzoate)
- Benzoic acid, 4-hydroxy-, (3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1,12-perylenediyl)bis(1-methyl-2,1-ethanediyl) ester
- Ucn 1028 I
- DTXSID60924950
- 124857-59-6
- UCN 1028I
- (3,10-Dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylene-1,12-diyl)di(propane-1,2-diyl) bis(4-hydroxybenzoate)
- CHEBI:209588
- UCN-1028I
-
- Inchi: 1S/C44H38O14/c1-19(57-43(51)21-7-11-23(45)12-8-21)15-25-31-32-26(16-20(2)58-44(52)22-9-13-24(46)14-10-22)42(56-6)40(50)34-28(48)18-30(54-4)36(38(32)34)35-29(53-3)17-27(47)33(37(31)35)39(49)41(25)55-5/h7-14,17-20,45-46,49-50H,15-16H2,1-6H3
- InChI-Schlüssel: HSJXAUQPKRJJOU-UHFFFAOYSA-N
- Lächelt: O(C)C1C(=C2C(C=C(C3C4C(=CC(C5=C(C(=C(CC(C)OC(C6C=CC(=CC=6)O)=O)C(C=45)=C(C=1CC(C)OC(C1C=CC(=CC=1)O)=O)C=32)OC)O)=O)OC)OC)=O)O
Berechnete Eigenschaften
- Genaue Masse: 790.22614
- Monoisotopenmasse: 790.226156
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 58
- Anzahl drehbarer Bindungen: 14
- Komplexität: 1480
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 998
- XLogP3: 7.9
- Topologische Polaroberfläche: 205
Experimentelle Eigenschaften
- Dichte: 1.51
- Siedepunkt: 1069°Cat760mmHg
- Flammpunkt: 326.3°C
- Brechungsindex: 1.722
- PSA: 204.58
Benzoic acid,4-hydroxy-,2-[3,10-dihydro-4,9-dihydroxy-12-[2-[[(4-hydroxyphenoxy)carbonyl]oxy]propyl]-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethylester (9CI) Verwandte Literatur
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
124857-59-6 (Benzoic acid,4-hydroxy-,2-[3,10-dihydro-4,9-dihydroxy-12-[2-[[(4-hydroxyphenoxy)carbonyl]oxy]propyl]-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethylester (9CI)) Verwandte Produkte
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